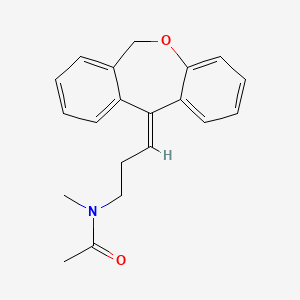

(E)-N-Acetyl-N-desmethyl Doxepin

Description

Contextualization as a Metabolite within Doxepin (B10761459) Biotransformation Pathways

Further metabolism of N-desmethyldoxepin can occur through various pathways, including acetylation. This leads to the formation of N-acetyl-N-desmethyl doxepin. The (E)-isomer of this acetylated metabolite, (E)-N-Acetyl-N-desmethyl Doxepin, has been identified as a product of doxepin biotransformation. nih.govsigmaaldrich.com Studies utilizing the filamentous fungus Cunninghamella elegans, a microbial model known to mimic mammalian metabolism, have successfully isolated and identified this compound as a metabolite of doxepin. nih.govgoogle.comgoogle.comnewdrugapprovals.orggoogle.com This biotransformation involves the acetylation of the secondary amine group of (E)-N-desmethyldoxepin.

Other identified metabolites of doxepin include hydroxylated derivatives, N-oxide compounds, and glucuronide conjugates. pharmgkb.orgdrugbank.com For instance, (E)-2-hydroxydoxepin is formed by CYP2D6, and both doxepin and its metabolites can be conjugated with glucuronic acid for excretion. smpdb.cadrugbank.com The metabolic fate of doxepin is complex and can be influenced by genetic polymorphisms of the CYP enzymes, particularly CYP2D6 and CYP2C19. pharmgkb.orgdrugbank.com

The table below summarizes the key enzymes and resulting metabolites in the doxepin biotransformation pathway.

| Parent Compound | Enzyme(s) | Metabolite(s) |

| Doxepin | CYP2C19, CYP1A2, CYP2C9, CYP3A4 | N-desmethyldoxepin (Nordoxepin) |

| Doxepin | CYP2D6 | (E)-2-hydroxydoxepin |

| Doxepin | Flavin-containing monooxygenase | Doxepin N-oxide |

| (E)-N-desmethyldoxepin | Acetyltransferase | This compound |

| Doxepin & Metabolites | UGTs | Glucuronide conjugates |

Overview of Geometric Isomerism in Doxepin and its Metabolites

Doxepin is a tricyclic compound that exists as a mixture of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). wikipedia.orgdrugbank.com Commercially available doxepin is typically a mixture with a ratio of approximately 85:15 of the (E)- to (Z)-isomer, respectively. pharmgkb.orgnewdrugapprovals.orgnih.govservice.gov.uktandfonline.com These isomers exhibit different pharmacological activities. The (Z)-isomer is generally considered more potent in its therapeutic effects. nih.govservice.gov.uktandfonline.com

The geometric isomerism extends to doxepin's metabolites. The N-demethylation of doxepin to N-desmethyldoxepin is a key metabolic step where isomerization can occur. nih.gov Studies have shown that while there is no interconversion of the doxepin isomers themselves, significant amounts of (Z)-N-desmethyldoxepin can be formed from the administration of (E)-doxepin. nih.gov This suggests that the N-demethylation process itself can lead to a change in the geometric configuration. This biotransformation accounts for the observation that the plasma ratio of (Z)/(E)-N-desmethyldoxepin can be higher than the ratio of the parent drug administered. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-15(22)21(2)13-7-11-18-17-9-4-3-8-16(17)14-23-20-12-6-5-10-19(18)20/h3-6,8-12H,7,13-14H2,1-2H3/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOHVOUMOVZBKO-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730866 | |

| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250331-54-5 | |

| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Biotransformation Mechanisms of E N Acetyl N Desmethyl Doxepin

Chemical Synthesis Methodologies

Detailed chemical synthesis routes for (E)-N-Acetyl-N-desmethyl Doxepin (B10761459) are not extensively documented in publicly available scientific literature. The primary method cited for its preparation is through biotransformation. However, general chemical principles suggest that its synthesis would likely involve the acetylation of its immediate precursor, (E)-N-desmethyldoxepin.

This chemical transformation could theoretically be achieved by reacting (E)-N-desmethyldoxepin with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable base to neutralize the acidic byproduct. The reaction would introduce an acetyl group to the secondary amine of the N-desmethyl side chain. The stereochemistry of the starting material, (E)-N-desmethyldoxepin, would be retained throughout this process, yielding the (E)-isomer of the final product. While this represents a plausible synthetic strategy, specific reaction conditions, yields, and purification methods for this particular transformation are not readily found in published research, which predominantly focuses on its biological formation. google.comnewdrugapprovals.org

Biotransformation Pathways in Biological Systems

The formation of (E)-N-Acetyl-N-desmethyl Doxepin is a known consequence of the biotransformation of doxepin, particularly within microbial systems that serve as models for mammalian metabolism.

Microbial Biotransformation Models (e.g., Cunninghamella elegans) for Doxepin Metabolism

The filamentous fungus Cunninghamella elegans has been instrumental in elucidating the metabolic fate of doxepin. nih.govauctoresonline.org This organism is recognized for its capacity to mimic mammalian drug metabolism due to the presence of a diverse array of phase I and phase II metabolic enzymes, including cytochrome P450 monooxygenases. nih.govwikipedia.orgbohrium.com

In a notable study, when Cunninghamella elegans ATCC 9245 was incubated with a standard mixture of doxepin (85:15 E/Z isomers), it metabolized approximately 28% of the drug into sixteen different metabolites. nih.gov Among the major metabolites identified was this compound. nih.gov This finding highlights the capability of this microbial model to perform N-acetylation on a doxepin metabolite. The biotransformation also yielded other metabolites such as (E)-2-hydroxydoxepin, (E)-N-desmethyl-N-formyldoxepin, and various hydroxylated and N-oxidized derivatives. nih.gov Interestingly, while C. elegans is known to possess a range of phase II enzymes, one study reported that N-acetyltransferase activity was not detected in its cytosolic or microsomal fractions. nih.gov This suggests that the N-acetylation of N-desmethyldoxepin may be catalyzed by an enzyme system in C. elegans that is not a typical N-acetyltransferase or that the expression of this enzyme is inducible under specific conditions.

Enzymatic Formation from Doxepin and its N-Desmethyl Analog

The formation of this compound is a multi-step enzymatic process. The initial and rate-limiting step in the pathway is the N-demethylation of doxepin to its primary active metabolite, N-desmethyldoxepin (nordoxepin). pharmgkb.orgwikipedia.org

In humans, this N-demethylation is primarily carried out by cytochrome P450 enzymes in the liver. pharmgkb.orgnih.govnih.gov Specifically, CYP2C19 is the major enzyme responsible for the formation of N-desmethyldoxepin, with minor contributions from CYP1A2 and CYP2C9. pharmgkb.orgwikipedia.org The subsequent step, the N-acetylation of N-desmethyldoxepin to form this compound, is less well-characterized in mammalian systems. However, the identification of this metabolite in the microbial model of C. elegans points to an enzymatic acetylation process. nih.gov

The table below summarizes the key enzymes involved in the initial stages of doxepin metabolism leading to the precursor of this compound.

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Substrate | Product |

| Cytochrome P450 | CYP2C19 (major) | N-demethylation | Doxepin | N-desmethyldoxepin |

| Cytochrome P450 | CYP1A2 (minor) | N-demethylation | Doxepin | N-desmethyldoxepin |

| Cytochrome P450 | CYP2C9 (minor) | N-demethylation | Doxepin | N-desmethyldoxepin |

| Cytochrome P450 | CYP2D6 | Hydroxylation | (E)-Doxepin, (E)-N-desmethyldoxepin | Hydroxylated metabolites |

Role of Acetylation in Metabolite Generation

Acetylation is a significant phase II metabolic reaction that typically involves the transfer of an acetyl group from acetyl-CoA to a xenobiotic or its metabolite. This process is catalyzed by N-acetyltransferases (NATs). nih.gov In humans, two primary NAT isoenzymes, NAT1 and NAT2, are responsible for the acetylation of various drugs and foreign compounds. nih.gov

The generation of this compound directly implicates an acetylation pathway in the metabolism of doxepin's desmethyl metabolite. nih.gov While the specific enzyme responsible for this N-acetylation in C. elegans or in humans has not been definitively identified, the formation of this acetylated product demonstrates that N-desmethyldoxepin can serve as a substrate for an acetylating enzyme system. nih.govnih.gov The production of this metabolite in C. elegans suggests that this organism could be a valuable tool for producing and further studying this specific acetylated derivative of doxepin. google.comnih.gov

Stereochemical Considerations in this compound Formation

Doxepin is commercially available as a mixture of (E) and (Z) geometric isomers, typically in a ratio of approximately 85:15. nih.govcaldic.com The metabolism of doxepin is highly stereoselective, meaning that different enzymes preferentially act on one isomer over the other.

The formation of this compound is inherently linked to the stereochemistry of the preceding metabolic steps. The hydroxylation of doxepin and N-desmethyldoxepin is catalyzed almost exclusively by CYP2D6 and shows a strong preference for the (E)-isomers. nih.govcaldic.com In contrast, N-demethylation, the initial step to forming the precursor for acetylation, occurs for both (E)- and (Z)-doxepin. pharmgkb.orgnih.gov

The study on Cunninghamella elegans specifically identified the (E)-isomer of N-Acetyl-N-desmethyl Doxepin. nih.gov This indicates that the biotransformation process, from the initial N-demethylation to the subsequent N-acetylation, maintains or selects for the (E) configuration. In vitro studies with human liver microsomes have shown that the consumption of (E)-doxepin is greater than that of (Z)-doxepin, which could lead to a higher availability of (E)-N-desmethyldoxepin as a substrate for acetylation. nih.gov Furthermore, (Z)-N-desmethyldoxepin appears to be a terminal oxidative metabolite with limited further metabolism, which may also contribute to the predominance of the (E)-acetylated form. nih.govcaldic.com

The table below outlines the stereochemical preferences observed in doxepin metabolism.

| Metabolic Step | Enzyme | Isomeric Preference |

| N-demethylation | CYP2C19, CYP1A2, CYP2C9 | Acts on both (E)- and (Z)-doxepin |

| Hydroxylation | CYP2D6 | Exclusively on (E)-doxepin and (E)-N-desmethyldoxepin |

| N-acetylation (in C. elegans) | Unspecified | Leads to this compound |

Advanced Analytical Methods for the Characterization and Quantification of E N Acetyl N Desmethyl Doxepin

Spectroscopic and Chromatographic Identification Techniques

A combination of sophisticated separation and detection techniques is employed for the unambiguous identification and structural elucidation of (E)-N-Acetyl-N-desmethyl Doxepin (B10761459).

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), stands as a primary technique for the separation and detection of (E)-N-Acetyl-N-desmethyl Doxepin from complex mixtures. The method's efficacy relies on the selection of an appropriate stationary phase, mobile phase composition, and detector.

Reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. For the separation of Doxepin and its metabolites, including the acetylated form, columns such as Kinetex® Biphenyl and Luna® Omega C18 have proven effective. phenomenex.com The Kinetex Biphenyl column, for instance, facilitates separation through a combination of pi-pi and polar interactions, while core-shell particle technology enhances efficiency, leading to sharper peaks and increased sensitivity in mass spectrometry detection. phenomenex.com

The choice of mobile phase, often a gradient mixture of an aqueous buffer (like ammonium (B1175870) formate) and organic solvents such as acetonitrile (B52724) and/or methanol, is crucial. researchgate.netnih.gov Methanol, being a weaker elution solvent than acetonitrile, can increase retention times and improve the separation of isomers. phenomenex.com LC-MS/MS methods are highly sensitive, allowing for detection in the picogram per milliliter (pg/mL) range. nih.gov

Table 1: Example HPLC-MS/MS Parameters for Doxepin Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | Kinetex® 2.6 µm Biphenyl; Hypurity C8 (100 mm × 4.6 mm, 5 µm) phenomenex.comnih.gov |

| Mobile Phase | A: 20 mM Ammonium Formate; B: Acetonitrile/Methanol mixture phenomenex.comresearchgate.net |

| Flow Rate | 0.5 mL/min - 1.2 mL/min researchgate.netnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netnih.govmonash.edu

Following extraction from the sample matrix, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the analyte is derivatized and injected into the GC-MS system. researchgate.netoup.com The gas chromatograph separates the derivatized compound from other components based on their boiling points and interactions with the capillary column (e.g., a DB-17 column). researchgate.net The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive structural elucidation. researchgate.netoup.com Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity for quantitative analysis. nih.gov

Research on the stereoselective metabolism of Doxepin has successfully employed GC-MS to measure N-desmethyl and hydroxylated metabolites, demonstrating the technique's suitability for resolving and identifying related compounds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of chemical compounds, including this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule. Techniques such as 1H-NMR and 13C-NMR are fundamental for this purpose.

The isolation of this compound has been confirmed through NMR and mass spectral analysis. googleapis.com In structural studies of related compounds, NMR analysis of complexation-induced chemical shifts (CICSs) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) have been used to understand molecular interactions and conformations. nih.gov For this compound, NMR would confirm the presence of the acetyl group, the N-desmethyl moiety, and the (E) stereochemical configuration by analyzing the chemical shifts, coupling constants, and through-space correlations of the protons and carbons in the molecule. nih.govresearchgate.net

Quantitative Analysis and Method Validation

Accurate quantification of this compound requires the use of well-characterized reference standards and thoroughly validated analytical methods.

This compound is available as a high-quality reference standard from various chemical suppliers. pharmaffiliates.comaquigenbio.comlgcstandards.compharmaceresearch.com These standards are essential for the positive identification of the compound in samples and for the calibration of analytical instruments to ensure accurate quantification. They are supplied with a certificate of analysis (COA) that includes characterization data. synzeal.com

Reference standards for this compound, identified by CAS Number 250331-54-5 and molecular formula C20H21NO2, are crucial for analytical method development, validation, and quality control applications. pharmaffiliates.comaquigenbio.compharmaceresearch.com Their use allows for traceability to pharmacopeial standards where applicable. aquigenbio.com The synthesis of such standards can be achieved through various means, including the incubation of Doxepin with certain microorganisms like the fungus Cunninghamella elegans. newdrugapprovals.orggoogle.com

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Chemical Name | N-[(3E)-3-Dibenz[b,e]oxepin-11(6H)-ylidenepropyl]-N-methylacetamide pharmaceresearch.comsynzeal.com |

| CAS Number | 250331-54-5 pharmaffiliates.comaquigenbio.compharmaceresearch.com |

| Molecular Formula | C20H21NO2 pharmaffiliates.comaquigenbio.compharmaceresearch.com |

| Molecular Weight | 307.39 g/mol pharmaffiliates.comsimsonpharma.com |

The validation of any analytical method used for the quantification of this compound is paramount to ensure the reliability of the results. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net The key validation parameters include:

Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix like other metabolites or endogenous substances. nih.gov Chromatographic methods like HPLC and GC-MS are designed to provide high specificity. nih.govusp.org

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For quantitative methods for Doxepin and its metabolites, linearity is typically established with a correlation coefficient (r²) of ≥ 0.99. nih.govnih.govnih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentration levels. For bioanalytical methods, the mean accuracy is typically expected to be within ±15% of the nominal value (or ±20% at the lower limit of quantification). nih.govusp.org

Precision: This measures the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Generally, the %CV should not exceed 15% (or 20% at the lower limit of quantification). nih.govnih.govusp.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For highly sensitive LC-MS/MS methods analyzing Doxepin metabolites, LOQs can be as low as a few pg/mL. rsc.org For GC-MS methods analyzing hair samples, LOQs of 0.25 ng/mg have been reported. oup.comnih.gov

Table 3: Typical Validation Parameters for Analytical Methods of Doxepin and its Metabolites

| Validation Parameter | Typical Acceptance Criteria/Findings |

|---|---|

| Linearity (r²) | ≥ 0.99 nih.govnih.govnih.gov |

| Accuracy (% Recovery) | 85% - 115% of nominal concentration nih.govusp.org |

| Precision (%CV) | ≤ 15% (≤ 20% at LOQ) nih.govnih.gov |

| LOQ (Plasma, LC-MS/MS) | 2 pg/mL - 15 pg/mL nih.govrsc.org |

Application in Biological Matrices and In Vitro Systems

The analysis of this compound and its related compounds in various biological samples is crucial for understanding the metabolism and disposition of the parent drug, doxepin. Advanced analytical techniques have been applied to quantify these compounds in complex matrices such as plasma, urine, and tissue homogenates, as well as in controlled in vitro environments like liver microsomes and cell cultures.

Plasma, Urine, and Tissue Homogenates

The determination of doxepin and its metabolites, including the (E) and (Z) isomers of N-desmethyldoxepin, in human plasma and urine has been accomplished using various analytical methods. High-performance liquid chromatography (HPLC) is a commonly employed technique for the stereoselective and simultaneous measurement of these isomers. One HPLC procedure utilizes a normal phase system with a silica (B1680970) column and a mobile phase consisting of hexane-methanol-nonylamine (95:5:0.3, v/v/v), coupled with UV detection. researchgate.net This method has demonstrated a limit of quantitation of 1 ng/mL for each isomer in both plasma and urine. researchgate.net The calibration curves were found to be linear over the ranges of 1–200 ng/mL for plasma and 1–400 ng/mL for urine. researchgate.net

HPLC Method Validation for Doxepin Isomers in Plasma and Urine

| Matrix | Analyte | Accuracy (mean ± S.D.) (%) | Precision (mean ± S.D.) (%) | Linear Range (ng/mL) | Limit of Quantitation (ng/mL) |

|---|---|---|---|---|---|

| Plasma | trans-doxepin | 97.53 ± 1.67 | 3.89 ± 1.65 | 1–200 | 1 |

| trans-N-desmethyldoxepin | 97.57 ± 2.06 | 4.38 ± 3.24 | |||

| Urine | trans-doxepin | 97.10 ± 2.40 | 3.82 ± 1.14 | 1–400 | |

| trans-N-desmethyldoxepin | 97.64 ± 3.32 | 5.26 ± 1.83 |

Data from a study on the stereoselective and simultaneous measurement of doxepin and N-desmethyldoxepin isomers. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective alternative for the quantification of doxepin and its primary active metabolite, nordoxepin (N-desmethyldoxepin), in human plasma. nih.gov An LC-MS/MS method using liquid-liquid extraction with methyl tert-butyl ether for sample preparation has been developed. nih.gov Chromatographic separation is achieved on a Hypurity C8 column. nih.gov This method established a linear dynamic range of 15.0–3900 pg/mL for doxepin and 5.00–1300 pg/mL for nordoxepin. nih.gov The extraction recovery for both analytes was high, ranging from 86.6% to 99.1%. nih.gov

Studies investigating the urinary metabolites of doxepin in patients have identified several compounds, including (E)-2-hydroxydoxepin, (E)-2-hydroxy-N-desmethyldoxepin, and both (Z)- and (E)-isomers of N-desmethyldoxepin and doxepin N-oxide. nih.gov These metabolites were identified using stereoselective HPLC and HPLC combined with mass spectrometry. nih.gov Furthermore, research on the N-demethylation of doxepin isomers in healthy individuals revealed that significant amounts of Z-N-desmethyldoxepin were formed and excreted in urine after the administration of E-doxepin, with the urinary Z/E ratio of the metabolite ranging from 0.08 to 3.06. nih.gov

In Vitro Systems: Liver Microsomes and Cell Cultures

In vitro systems are invaluable for studying the metabolic pathways of drugs in a controlled environment. Human liver microsomes are frequently used to investigate the enzymatic processes involved in drug metabolism. Studies have shown that the N-demethylation of both (E)- and (Z)-doxepin occurs in human liver microsomes. pharmgkb.orgcaldic.com The rate of Z-doxepin N-demethylation was found to exceed that of E-doxepin at higher concentrations in some liver samples. pharmgkb.orgcaldic.com The involvement of multiple enzymes in this process is suggested by curvilinear Eadie-Hofstee plots. pharmgkb.orgcaldic.com

A stereoselective gas chromatography-mass spectrometry (GC-MS) method has been developed for the analysis of doxepin, its N-desmethyl, and hydroxylated metabolites in microsomal incubation mixtures. nih.gov This method involves extraction from alkalinized incubation mixtures and derivatization with trifluoroacetic anhydride. nih.gov It allows for the simultaneous measurement of desmethyldoxepin and hydroxylated metabolites of doxepin. nih.gov The method was validated with calibration curves showing high correlation coefficients (≥0.999) and good precision. nih.govmonash.edu

GC-MS Method Validation for desDOX Isomers in Microsomal Mixtures

| Concentration | Within-day Precision (C.V.) |

|---|---|

| 125 nM | ≤14% |

| 1000 nM | ≤8% |

Precision data for the analysis of individual desDOX isomers. monash.edu

The filamentous fungus Cunninghamella elegans has been utilized as a microbial model for mammalian metabolism to study the biotransformation of doxepin. nih.govepa.gov Incubation of doxepin with C. elegans resulted in the production of several metabolites, including (E)-N-acetyl-N-desmethyldoxepin. nih.govepa.govgoogle.comgoogle.comnewdrugapprovals.org This finding highlights the utility of microbial systems in generating and identifying potential drug metabolites. nih.govepa.gov

Investigation of E N Acetyl N Desmethyl Doxepin in Preclinical Metabolic and Biochemical Studies

Comparative Metabolic Profiling in Various Animal Models

Comparative studies in different animal species are crucial for understanding inter-species variations in drug metabolism and for selecting appropriate models for preclinical studies. Following administration of doxepin (B10761459), the metabolic profile, including the formation of N-desmethyldoxepin isomers, has been examined in several species.

One study investigated the metabolism of doxepin in four animal species: the dog, rabbit, guinea pig, and rat. The rat was identified as the species that most closely resembled humans in terms of the urinary Z:E ratio of N-desmethyldoxepin. nih.gov This finding is significant for preclinical research, suggesting the rat may be a suitable model for studying the stereoselective metabolism of doxepin.

A study using the fungus Cunninghamella elegans as a microbial model of mammalian metabolism showed that after 96 hours of incubation with doxepin, 28% of the drug was metabolized into 16 different metabolites. epa.gov Among these was (E)-N-acetyl-N-desmethyldoxepin. epa.govnewdrugapprovals.org This demonstrates that the metabolic pathways leading to the formation of this acetylated metabolite can be replicated in a non-mammalian system, which can be useful for producing metabolite standards for further research. Six of the metabolites identified in this microbial model were similar to those found in human metabolism studies. epa.gov

According to a 1969 study by Hobbs, doxepin was well-absorbed and extensively metabolized in both rats and dogs, with metabolic pathways including demethylation, N-oxidation, hydroxylation, and glucuronide formation. fda.gov While this early study did not specifically identify (E)-N-Acetyl-N-desmethyl Doxepin, it laid the groundwork for understanding the broad metabolic capabilities for doxepin in these preclinical species.

Identification of Enzyme Systems Involved in its Formation and Further Metabolism (e.g., Cytochrome P450 and N-Acetyltransferase activities)

The formation of this compound involves a two-step process from the parent drug, doxepin: N-demethylation followed by N-acetylation.

The initial N-demethylation of doxepin to N-desmethyldoxepin is primarily carried out by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, CYP2C19 is the major enzyme responsible for the N-demethylation of both (E)- and (Z)-doxepin, with minor contributions from CYP1A2 and CYP2C9. pharmgkb.orgsmpdb.canih.gov Studies using recombinant human CYPs and chemical inhibitors have confirmed the prominent role of CYP2C19 in this metabolic step. nih.gov

The subsequent N-acetylation of the primary amine metabolite, N-desmethyldoxepin, is catalyzed by N-acetyltransferases (NATs). wikipedia.org NATs are a group of enzymes that transfer acetyl groups from acetyl-CoA to arylamines and other compounds. wikipedia.org While the specific NAT isozyme (NAT1 or NAT2) responsible for the acetylation of (E)-N-desmethyldoxepin is not explicitly identified in the provided search results, the formation of (E)-N-acetyl-N-desmethyldoxepin in a microbial model suggests the presence of enzymes with this catalytic capability. epa.govnewdrugapprovals.org In mammals, NATs are cytosolic enzymes found in the liver and other tissues. wikipedia.org

The further metabolism of the doxepin isomers and their primary metabolites is also heavily influenced by the CYP system. CYP2D6 plays a crucial role in the hydroxylation of the (E)-isomers of both doxepin and N-desmethyldoxepin. nih.govcaldic.compharmgkb.org This stereospecific hydroxylation by CYP2D6 is a key factor in the differential metabolism of the (E) and (Z) isomers. nih.govcaldic.com

| Metabolic Step | Precursor | Product | Key Enzyme(s) |

| N-demethylation | Doxepin | N-desmethyldoxepin | CYP2C19 (major), CYP1A2, CYP2C9 pharmgkb.orgsmpdb.canih.gov |

| N-acetylation | (E)-N-desmethyldoxepin | This compound | N-acetyltransferases (NATs) wikipedia.org |

| Hydroxylation | (E)-Doxepin | Hydroxydoxepin | CYP2D6 nih.govcaldic.comsmpdb.ca |

| Hydroxylation | (E)-N-desmethyldoxepin | Hydroxy-N-desmethyldoxepin | CYP2D6 nih.govcaldic.compharmgkb.org |

Stereoselective Metabolism of Doxepin Isomers Leading to this compound

The metabolism of doxepin is highly stereoselective, meaning the (E) and (Z) isomers are processed differently by the body's enzymes. This stereoselectivity has a significant impact on the metabolic profile and the relative concentrations of the various metabolites.

While doxepin is administered as an 85:15 mixture of (E)- and (Z)-isomers, the plasma ratio of the N-desmethyl metabolites can be significantly different. nih.gov In many cases, the plasma levels of (Z)-N-desmethyldoxepin are similar to or even exceed those of (E)-N-desmethyldoxepin. nih.govnih.gov This apparent enrichment of the (Z)-isomer of the desmethyl metabolite is not due to the interconversion of the isomers, as in vivo and in vitro studies have shown no evidence of Z/E isomerization. nih.gov

The distortion in the Z:E ratio of N-desmethyldoxepin is a consequence of the faster metabolic elimination of the (E)-isomer. nih.gov A key enzyme in this stereoselective metabolism is CYP2D6, which preferentially hydroxylates the (E)-isomers of both doxepin and N-desmethyldoxepin. nih.govcaldic.com In contrast, (Z)-doxepin is not a substrate for hydroxylation by CYP2D6, and (Z)-N-desmethyldoxepin appears to be a terminal oxidative metabolite with limited further metabolism. nih.govcaldic.comncats.io

| Isomer | Primary Metabolic Pathways | Key Enzymes | Resulting Plasma Profile |

| (E)-Doxepin | N-demethylation, Hydroxylation | CYP2C19, CYP1A2, CYP2C9, CYP2D6 nih.govcaldic.compharmgkb.orgnih.gov | Rapid metabolism |

| (Z)-Doxepin | N-demethylation | CYP2C19, CYP1A2, CYP2C9 nih.govpharmgkb.orgnih.gov | Slower metabolism compared to (E)-isomer |

| (E)-N-desmethyldoxepin | Hydroxylation, N-acetylation | CYP2D6, NATs nih.govcaldic.comepa.govnewdrugapprovals.org | Faster clearance |

| (Z)-N-desmethyldoxepin | Limited further metabolism | - | Apparent enrichment in plasma nih.govnih.govcaldic.comnih.gov |

Significance of E N Acetyl N Desmethyl Doxepin in Pharmaceutical Research and Quality Control

Role as an Impurity in Doxepin (B10761459) Drug Substance and Finished Product

(E)-N-Acetyl-N-desmethyl Doxepin is recognized as an impurity related to the active pharmaceutical ingredient (API) Doxepin. synzeal.compharmaffiliates.comclearsynth.com Impurities in pharmaceuticals are substances that differ from the intended chemical composition of the drug product and can arise during manufacturing or upon storage. clearsynth.comtga.gov.au They can originate from starting materials, by-products of the synthesis process, or degradation of the API. tga.gov.au

The presence of impurities like this compound is a critical quality attribute that must be monitored and controlled. clearsynth.comdaicelpharmastandards.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) establish thresholds for the identification and toxicological qualification of impurities. tga.gov.augabionline.net The control of impurities is essential to maintain the purity, stability, and safety of the final Doxepin product. clearsynth.comdaicelpharmastandards.com For instance, studies have investigated various process-related impurities and degradation products of Doxepin, developing analytical methods to separate and quantify them effectively. tandfonline.comtandfonline.comresearchgate.net

This particular compound is also identified as a metabolite of Doxepin, meaning it can be formed in the body after the drug is administered. epa.govnewdrugapprovals.org In some contexts, a substance that is a significant human metabolite may be considered qualified from a safety perspective if found as an impurity in the drug product. nih.govfda.gov

Importance in Pharmaceutical Quality Control (QC) and Quality Assurance (QA) Processes

The availability of this compound as a characterized reference standard is crucial for pharmaceutical Quality Control (QC) and Quality Assurance (QA). synzeal.comsynzeal.comaquigenbio.com Reference standards are highly purified compounds used as a benchmark for confirming the identity and purity of a drug substance and for validating analytical methods. synzeal.com

In the context of Doxepin manufacturing, QC laboratories use this impurity standard for several key functions:

Method Development and Validation: It is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to detect and quantify impurities in Doxepin. synzeal.comaquigenbio.comsynzeal.com These methods must be proven to be specific, accurate, precise, and linear for the impurity . researchgate.netusp.org

Impurity Profiling: It allows for the accurate identification of this specific impurity in batches of Doxepin API and finished drug products. synzeal.com

Stability Studies: It is used in stability studies to monitor the degradation profile of Doxepin under various environmental conditions (e.g., heat, humidity, light), helping to establish the product's shelf life. tga.gov.ausynzeal.com

By using this compound as a reference material, manufacturers can ensure their analytical procedures are capable of reliably detecting and controlling its levels, thereby guaranteeing that each batch of Doxepin meets the stringent quality and purity specifications required by regulatory authorities. synzeal.comaquigenbio.com

Relevance in Abbreviated New Drug Application (ANDA) Submissions for Doxepin Products

For generic drug manufacturers seeking approval for a new Doxepin product, an Abbreviated New Drug Application (ANDA) must be submitted to the FDA. nih.gov A critical part of the ANDA is the Chemistry, Manufacturing, and Controls (CMC) section, which includes a comprehensive analysis of the impurity profile of the generic product. fda.gov

The relevance of this compound in this process is significant:

Comparative Impurity Profiling: The ANDA applicant must compare the impurity profile of their generic Doxepin product against that of the brand-name Reference Listed Drug (RLD). nih.govfda.gov The presence and levels of impurities like this compound are scrutinized.

Setting Acceptance Criteria: Manufacturers must establish and justify acceptance criteria (i.e., permissible limits) for impurities in their drug product. fda.gov The availability of a reference standard for this compound is necessary for this purpose. synzeal.comaquigenbio.com

Qualification of Impurities: If the generic product contains a higher level of an impurity than the RLD, or if a new impurity is present, it must be "qualified." gabionline.netfda.gov Qualification involves demonstrating the safety of the impurity at the proposed level, often through literature review or toxicological studies. tga.gov.aunih.gov As this compound is a known metabolite, this information can be used to support its qualification. nih.govfda.gov

Therefore, the proper identification, quantification, and control of this compound, facilitated by the use of a certified reference standard, is a key regulatory requirement for the successful submission and approval of an ANDA for Doxepin products. synzeal.comaquigenbio.comsynzeal.com

Contribution to Comprehensive Metabolite Profiling Studies for Doxepin

Studies using microbial models, which can mimic mammalian metabolism, have been instrumental in identifying less common metabolites. For example, research involving the incubation of Doxepin with the filamentous fungus Cunninghamella elegans led to the isolation and identification of this compound, among other metabolites. epa.govgoogle.comgoogle.com Such studies contribute to a more complete picture of the biotransformation of Doxepin.

The identification of metabolites like this compound is important for:

Understanding Drug Disposition: It helps to map the full metabolic fate of Doxepin, from absorption to elimination. pharmgkb.orgnih.gov

Safety Assessment: Characterizing all metabolites is part of a thorough safety assessment of a drug.

Drug-Drug Interaction Studies: Knowledge of metabolic pathways, including the formation of acetylated metabolites, can help predict potential interactions with other drugs. pharmgkb.org

Future Directions in Academic Research on this compound

The study of drug metabolism is a cornerstone of pharmaceutical science, providing critical insights into the efficacy and safety of therapeutic agents. This compound, a metabolite of the tricyclic antidepressant Doxepin, represents an area where further investigation is poised to yield significant advancements in our understanding of drug biotransformation. While the primary metabolic pathways of Doxepin, such as demethylation and hydroxylation, have been characterized, the N-acetylation of its secondary amine metabolite, N-desmethyldoxepin, remains a less explored frontier. This article outlines key future directions for academic research on this compound, focusing on its biogenesis, stereochemistry, predictive modeling, and potential utility as a research tool.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.